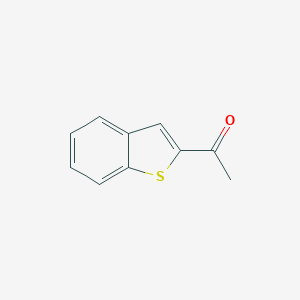

2-Acetylbenzothiophene

Beschreibung

Significance of Benzothiophene (B83047) Scaffolds in Research and Development

The benzothiophene scaffold is a privileged structure in the realm of chemical research and development due to its versatile applications. researchgate.netnih.gov This structural motif is present in a variety of biologically active molecules and functional organic materials. rsc.orgresearchgate.net

Benzothiophene and its derivatives, including 2-acetylbenzothiophene, are valuable building blocks in organic synthesis. researchgate.netnumberanalytics.com They serve as precursors for creating more complex heterocyclic compounds and functionalized molecules. numberanalytics.comresearchgate.net The reactivity of the benzothiophene ring system allows for various chemical transformations, such as electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.com For instance, this compound can be a starting material for synthesizing a range of derivatives with tailored chemical and physical properties. cymitquimica.comnou.edu.ng The synthesis of benzothiophene derivatives can be achieved through several methods, including cyclization techniques and transition metal-catalyzed reactions. benthamdirect.comresearchgate.net

The versatility of benzothiophene derivatives is highlighted by their use in creating materials for organic light-emitting diodes (OLEDs) and other electronic applications. researchgate.netcymitquimica.com

The benzothiophene scaffold is of paramount importance in medicinal chemistry and drug discovery. rsc.orgresearchgate.net Its structural similarity to active compounds makes it a key pharmacophore in the development of new therapeutic agents. researchgate.netnih.gov A wide array of pharmacological activities has been attributed to benzothiophene derivatives, underscoring their therapeutic potential. rsc.orgijpsjournal.com

Numerous drugs currently in clinical use contain the benzothiophene core, demonstrating its significance. researchgate.netmdpi.com Examples include:

| Drug | Therapeutic Use |

| Raloxifene | Prevention and treatment of postmenopausal osteoporosis. mdpi.com |

| Zileuton | Treatment of asthma. mdpi.com |

| Sertaconazole | Antifungal agent for skin infections. mdpi.com |

Research has demonstrated that benzothiophene derivatives exhibit a broad spectrum of biological activities, including:

Anticancer researchgate.netmdpi.com

Anti-inflammatory rsc.orgijpsjournal.com

Antimicrobial researchgate.netbenthamdirect.com

Antitubercular ijpsjournal.comresearchgate.net

Antidiabetic ijpsjournal.comresearchgate.net

Anticonvulsant ijpsjournal.comresearchgate.net

The diverse biological profile of these compounds continues to drive research into new and more effective benzothiophene-based drugs. nih.govbenthamdirect.com

Contextual Overview of Research Trajectories

Current research on this compound and related compounds is multifaceted. One significant area of investigation is its potential biological activity. cymitquimica.com For example, studies have explored the metabolism of this compound and its relevance to the hepatotoxicity of the drug zileuton. mdpi.comresearchgate.net

Furthermore, this compound has been identified in fragment-based screening studies against therapeutic targets like HIV protease, suggesting its potential as a scaffold for developing new inhibitors. researchgate.net The ability of this compound to bind to novel sites on drug targets highlights its potential in designing allosteric modulators. acs.org

In the field of medicinal chemistry, derivatives of this compound, such as thiosemicarbazones, are being synthesized and evaluated for their potential in treating diseases like Alzheimer's. acs.org These studies often involve in silico modeling to predict and understand the compounds' activity. acs.org

The synthesis of novel benzothiophene derivatives for applications in materials science, such as for organic light-emitting diodes, also remains an active area of research. researchgate.netbohrium.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSGCQGCVKWRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057692 | |

| Record name | 2-Acetylbenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22720-75-8 | |

| Record name | 2-Acetylbenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22720-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-benzo(b)thien-2-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylbenzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzo[b]thien-2-ylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANONE, 1-BENZO(B)THIEN-2-YL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5EPE32DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Acetylbenzothiophene and Its Derivatives

Primary Synthetic Pathways to 2-Acetylbenzothiophene

This compound, with the chemical formula C₁₀H₈OS, is a derivative of benzothiophene (B83047) distinguished by an acetyl group at the 2-position of the benzothiophene ring. ontosight.ai This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. ontosight.aiquinoline-thiophene.com

Direct Preparation Techniques

Several direct methods for synthesizing this compound have been developed, offering various advantages in terms of yield and reaction conditions.

One common approach is the Friedel-Crafts acylation of benzothiophene . This method involves the reaction of benzothiophene with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride. quinoline-thiophene.com The reaction is typically carried out in a suitable solvent, such as dichloromethane, at low temperatures, followed by heating. quinoline-thiophene.com Subsequent hydrolysis, extraction, and purification steps yield the desired this compound. quinoline-thiophene.com

Another established method involves starting from o-aminothiophenol and ethyl acetoacetate . These reactants undergo cyclization under acidic conditions to form a benzothiophene derivative, which is then converted to this compound through specific oxidation and acylation steps. quinoline-thiophene.com

A one-step, water-mediated protocol offers a greener alternative for the preparation of substituted 2-acetylbenzothiophenes. researchgate.net This method involves the reaction of commercially available aromatic halides with 2-mercaptoacetone in the presence of a base like potassium carbonate in water. researchgate.net For instance, the reaction of 2-chlorobenzaldehyde (B119727) with 2-mercaptoacetone in water at 90°C yields this compound in high yield after a short reaction time. researchgate.net The low solubility of the product in water allows for its direct isolation by filtration, often eliminating the need for further purification. researchgate.net

A further synthesis route starts with the reaction of anhydrous sodium sulfide (B99878) and sulfur in N-methylpyrrolidone. prepchem.com To this mixture, 2-chlorobenzaldehyde is added, followed by chloroacetone. prepchem.com After workup, this compound is obtained in good yield. prepchem.com

Table 1: Comparison of Direct Synthetic Methods for this compound

| Starting Materials | Reagents | Key Conditions | Advantages | Disadvantages |

| Benzothiophene | Acetic anhydride/Acetyl chloride, Lewis acid (e.g., AlCl₃) | Low temperature followed by heating, inert solvent | Relatively simple operation, readily available materials | Use of environmentally unfriendly Lewis acids, requires precise control |

| o-Aminothiophenol, Ethyl acetoacetate | Acid catalyst, oxidizing agent, acylating agent | Multi-step process | Higher atom economy, more environmentally friendly | More complex reaction sequence |

| Aromatic halides (e.g., 2-chlorobenzaldehyde) | 2-Mercaptoacetone, Potassium carbonate | Water as solvent, 90°C | Green synthesis, high yield, simple workup | Limited to specific starting materials |

| Anhydrous sodium sulfide, Sulfur | 2-Chlorobenzaldehyde, Chloroacetone, N-methylpyrrolidone | Room temperature | Good yield | Use of a specific solvent |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgmdpi.comresearchgate.netbeilstein-journals.org This technology has been successfully applied to the synthesis of this compound and its derivatives.

One study reported a significant rate enhancement in a reaction related to the synthesis of 2-acetylbenzothiophenes when using microwave irradiation. rsc.org The reaction time was dramatically reduced from 17 hours to just 15 minutes at 90°C, demonstrating the efficiency of microwave heating. rsc.org

In the synthesis of 3-aminobenzo[b]thiophenes, a related scaffold, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine (B128534) in DMSO at 130°C provided rapid access to the desired products in high yields. rsc.org This highlights the potential of microwave assistance in facilitating the construction of the benzothiophene core structure, which is a precursor to this compound.

The advantages of MAOS include rapid reaction kinetics, improved reaction efficiency, and often simpler workup procedures. mdpi.comrsc.org These benefits make it an attractive alternative to traditional synthetic methods for preparing this compound and its derivatives.

Derivatization Strategies of the this compound Moiety

The 2-acetyl group in this compound is a versatile functional handle that allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives with potential applications in various fields, particularly in the design of ligands for metal complexes.

Condensation Reactions for Ligand Formation

The carbonyl group of this compound readily undergoes condensation reactions with various primary amines to form Schiff base ligands. These reactions are fundamental in coordination chemistry, as the resulting ligands can chelate to metal ions, forming stable complexes. researchgate.netchemicalpapers.comnih.gov

For example, this compound can be reacted with semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives to form semicarbazone and thiosemicarbazone ligands, respectively. researchgate.net These ligands are of significant interest due to their versatile coordination behavior and biological activities. researchgate.netchemicalpapers.comresearchgate.net The heteroaromatic core of the this compound scaffold is electron-rich and is known to enhance conjugation and bioactivity. researchgate.net

Aldol condensation of this compound with various aldehydes in the presence of a base like sodium ethoxide or pyrrolidine (B122466) is another important derivatization strategy. mdpi.com This reaction leads to the formation of α,β-unsaturated carbonyl compounds, which can serve as precursors for further synthetic transformations. mdpi.com

Synthesis of Thiosemicarbazone Ligands and Hybrid Analogues

Thiosemicarbazones derived from this compound are a particularly important class of ligands that have been extensively studied. researchgate.netchemicalpapers.comacs.orgresearchgate.netresearchgate.net These ligands are typically synthesized by the condensation reaction of this compound with a substituted or unsubstituted thiosemicarbazide. researchgate.netchemicalpapers.comnih.gov

For instance, the reaction of this compound with 4-cyclohexyl-3-thiosemicarbazide yields the corresponding this compound 4-cyclohexyl-3-thiosemicarbazone ligand. researchgate.netchemicalpapers.com This ligand has been shown to coordinate with various transition metals, including zinc(II), cadmium(II), nickel(II), palladium(II), and copper(II), forming complexes with different geometries. researchgate.netchemicalpapers.com Spectroscopic and X-ray diffraction studies have revealed that the ligand can coordinate to the metal center as a bidentate ligand through the thiolate sulfur and the azomethine nitrogen. researchgate.netchemicalpapers.com

Similarly, condensation with 4-ethyl-3-thiosemicarbazide (B82095) produces 1-benzothiophene-2-carbaldehyde 4-ethylthiosemicarbazone. nih.gov These thiosemicarbazone ligands and their metal complexes have attracted considerable interest due to their wide range of biological activities. researchgate.netacs.org

Preparation of N-Substituted Pyrazoline Derivatives

N-substituted pyrazoline derivatives represent another significant class of compounds that can be synthesized from this compound. niscpr.res.inniscpr.res.in14.139.47nih.govajgreenchem.com The synthesis typically begins with the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde (B42025) to form a chalcone (B49325). niscpr.res.inniscpr.res.in14.139.47

These chalcones are then cyclized with hydrazine (B178648) hydrate (B1144303) to yield a pyrazoline ring. niscpr.res.inniscpr.res.in14.139.47 Subsequent acylation of the pyrazoline nitrogen with reagents like chloroacetyl chloride, followed by substitution with other heterocyclic moieties such as 1H-benzo[d]imidazole thiol, leads to a diverse array of N-substituted pyrazoline derivatives. niscpr.res.inniscpr.res.in14.139.47 These multi-step synthetic sequences provide access to complex molecular architectures with potential pharmacological properties. niscpr.res.inniscpr.res.in14.139.47

Formation of Conjugates for Fluorescent Probes

The benzothiophene scaffold, and specifically this compound, serves as a valuable building block in the synthesis of fluorescent probes. Its inherent structural and electronic properties can be leveraged to construct molecules that exhibit changes in their fluorescence upon interaction with specific analytes. A key strategy in the development of such probes is the formation of conjugates, where this compound is chemically linked to another molecular entity, often a fluorophore or a recognition motif, to create a new system with advanced sensing capabilities.

One notable application of this compound in this context is in the creation of probes for ion detection. Research has demonstrated the development of a novel indolium-based fluorescent probe for the detection of the cyanide ion (CN⁻). nih.gov This was achieved through the conjugation of this compound with 1,2,3,3-Tetramethyl-3H-indolium iodide. nih.gov

The synthetic approach involves a condensation reaction between the acetyl group of this compound and the indolium salt. This reaction creates a larger, conjugated system that functions as the fluorescent probe. The introduction of cyanide ions to this probe triggers a nucleophilic attack on the quaternary amine salt structure. nih.gov This interaction leads to a disruption of the molecule's conjugation and steric rotation, resulting in a quenching of the fluorescence signal. nih.gov This "turn-off" response allows for the qualitative and quantitative detection of cyanide. nih.gov

The table below summarizes the key components involved in the synthesis of this indolium-based fluorescent probe.

| Reactant 1 | Reactant 2 | Resulting Conjugate/Probe | Analyte Detected |

| This compound | 1,2,3,3-Tetramethyl-3H-indolium iodide | Indolium-benzothiophene conjugate | Cyanide (CN⁻) |

This synthetic methodology highlights the utility of this compound as a platform for designing sensitive and selective fluorescent probes. By carefully selecting the conjugation partner, it is possible to tailor the resulting probe to target a variety of specific analytes.

Spectroscopic and Structural Elucidation of 2 Acetylbenzothiophene and Its Coordination Complexes

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Acetylbenzothiophene and elucidating the coordination environment in its metal complexes. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV/VIS) spectroscopy, along with Mass Spectrometry, each provide unique and complementary data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the acetyl group and the benzothiophene (B83047) ring system. The methyl protons of the acetyl group typically appear as a sharp singlet in the upfield region, around δ 2.5-2.7 ppm. The protons on the fused benzene (B151609) ring and the thiophene (B33073) ring resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these aromatic protons provide definitive information about their positions on the bicyclic framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group is characteristically found far downfield, typically in the range of δ 190-200 ppm. The methyl carbon appears significantly upfield. The eight carbons of the benzo[b]thiophene ring system will present a series of signals in the aromatic region (approximately δ 120-150 ppm), with quaternary carbons often showing lower intensity. Spectroscopic data for derivatives like this compound-4-phenyl-3-semicarbazone confirm the presence of the keto tautomer, which is consistent with the expected structure of the parent ketone researchgate.net.

In coordination complexes, changes in the chemical shifts of the protons and carbons near the coordination site (primarily the carbonyl group and adjacent thiophene ring carbons) can indicate the involvement of these groups in binding to a metal center.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -C(O)CH₃ | ~2.6 | ~26 |

| Aromatic Protons (C₃-H, C₄-H, etc.) | 7.3 - 8.2 | - |

| Aromatic Carbons | - | 122 - 145 |

| Carbonyl Carbon (-C=O) | - | ~191 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent feature in its FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This peak is typically observed in the range of 1660-1680 cm⁻¹.

Other significant vibrations include C-H stretching from the aromatic rings and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ respectively), C=C stretching vibrations from the aromatic system (in the 1600-1450 cm⁻¹ region), and vibrations involving the C-S bond of the thiophene ring. In studies of semicarbazone derivatives of this compound, characteristic ν(C=O) stretching vibrations have been identified in the range of 1753-1682 cm⁻¹ researchgate.net. Upon formation of a metal complex, a shift in the C=O stretching frequency to a lower wavenumber is a strong indicator of coordination between the carbonyl oxygen and the metal ion hilarispublisher.comhilarispublisher.com.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₃) | 2950 - 2850 |

| Carbonyl C=O Stretch | 1680 - 1660 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-S Stretch | ~700 |

UV/VIS spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its conjugated system, which includes the benzene ring, the thiophene ring, and the carbonyl group. Typically, aromatic and conjugated systems exhibit intense π→π* transitions at shorter wavelengths (below 300 nm) and weaker n→π* transitions at longer wavelengths. The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital and is characteristic of molecules containing a carbonyl group shimadzu.com. For derivatives of this compound, broad absorptions in the range of 315–318 nm have been attributed to these n→π* transitions researchgate.net. The extent of the conjugated system significantly influences the absorption peaks; larger conjugated systems tend to shift absorption wavelengths to longer values shimadzu.comutoronto.ca.

| Transition | Expected λmax Range (nm) | Description |

|---|---|---|

| π → π | 250 - 300 | High-intensity absorption due to the conjugated aromatic system. |

| n → π | 310 - 330 | Low-intensity absorption involving non-bonding electrons on the carbonyl oxygen. researchgate.net |

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈OS), the expected monoisotopic mass is approximately 176.03 g/mol alfa-chemistry.comsigmaaldrich.com. High-resolution mass spectrometry can confirm this mass with high precision, thereby validating the molecular formula.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are used to analyze complex mixtures and to elucidate fragmentation patterns, which can further confirm the structure. The fragmentation of this compound under electron ionization would likely involve the initial formation of a molecular ion (M⁺•). Common fragmentation pathways for aromatic methyl ketones include the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ acylium ion, and the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃) to yield an [M-43]⁺ ion, corresponding to the benzo[b]thienyl cation.

Crystallographic Analysis

While spectroscopic methods provide crucial data on connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. For a molecule like this compound, this analysis would reveal the planarity of the benzothiophene ring system, the orientation of the acetyl group relative to the ring, and how the molecules pack together in the crystal lattice.

In the context of coordination chemistry, this technique is paramount. It allows for the direct observation of the coordination sphere around the metal ion, confirming which atoms of the this compound ligand are bonded to the metal. It also determines the coordination geometry (e.g., octahedral, tetrahedral, square planar), and provides exact measurements of metal-ligand bond lengths and angles hilarispublisher.comthescipub.comresearchgate.net. For example, in a hypothetical complex, X-ray diffraction could confirm whether this compound acts as a monodentate ligand through its carbonyl oxygen or as a bidentate ligand involving another donor atom.

mdpi.com| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 22.789 |

| α, β, γ (°) | 90, 90, 90 |

| Z (Molecules per unit cell) | 4 |

Despite a comprehensive search for scientific literature, detailed research findings and specific data regarding the coordination complexes of this compound could not be located. The available scientific literature focuses on the coordination chemistry of ligands derived from this compound, such as its thiosemicarbazone and semicarbazone derivatives, rather than the parent compound itself.

Consequently, it is not possible to provide the requested article with the specified sections on the determination of coordination geometries, bond parameters, elemental analysis, molar conductivity, and magnetic moment measurements solely for this compound and its direct coordination complexes. The strict adherence to the provided outline, which exclusively concerns "this compound," precludes the inclusion of information on its derivatives.

Therefore, the generation of a scientifically accurate and thorough article focusing solely on the chemical compound “this compound” and its coordination complexes, as per the detailed outline, cannot be fulfilled at this time due to the absence of the required specific data in the public domain of scientific research.

Reactivity and Metabolic Transformations of 2 Acetylbenzothiophene

Oxidative Metabolism and Bioactivation Pathways

The initial phase of 2-ABT metabolism is characterized by oxidative processes, primarily mediated by the cytochrome P450 system, which converts the relatively stable parent compound into more reactive species.

The metabolism of 2-Acetylbenzothiophene is dependent on the action of cytochrome P450 (CYP450) enzymes. acs.org These membrane-bound hemoproteins are central to Phase I metabolism, catalyzing the oxidation of a wide array of xenobiotics. nih.govnih.govnih.govmdpi.com In vitro experiments using human lymphoblast MCL5 cells have shown that 2-ABT exhibits cytotoxicity in a manner that is dependent on P450 activity. acs.org Incubations of 2-ABT with human liver microsomes (HLM) demonstrated the formation of oxidized metabolites, a process reliant on the presence of NADPH, which is a necessary cofactor for CYP450 enzymes. acs.org This implicates one or more CYP450 enzymes in the biotransformation of 2-ABT. acs.org The CYP2C subfamily of enzymes, in particular, has been identified as being responsible for the formation of reactive metabolites from thiophene (B33073) compounds. sci-hub.box

A key bioactivation pathway for 2-ABT is the oxidation of the sulfur atom in the thiophene ring to form a thiophene-S-oxide. sci-hub.box When 2-ABT is incubated with human liver microsomes, two primary oxidized species are formed: a singly oxidized metabolite ("M+16") and a doubly oxidized species ("M+32"). acs.org The "M+16" metabolite was identified as this compound-S-oxide (also referred to as M1) through comparison with a synthetically created standard. acs.org Thiophene-S-oxides are recognized as highly reactive, electrophilic metabolites of thiophene-containing compounds. sci-hub.boxacs.org The formation of these S-oxides is a critical step in the metabolic activation of 2-ABT, leading to a potentially toxic intermediate. acs.org

Table 1: Oxidized Metabolites of this compound in Human Liver Microsomes

| Metabolite | Description | Reactivity |

|---|---|---|

| M+16 | Singly oxidized species (this compound-S-oxide) | Forms adducts with GSH and NAC acs.org |

| M+32 | Doubly oxidized species | Forms adducts with GSH and NAC acs.org |

This table summarizes the initial oxidative metabolites of 2-ABT identified in vitro.

The metabolic oxidation of thiophene rings can proceed through two major pathways: S-oxidation (sulfoxidation) to form thiophene-S-oxides and epoxidation of the carbon-carbon double bonds to form thiophene epoxides. sci-hub.box For 2-ABT, sulfoxidation to 2-ABT-S-oxide is a confirmed pathway. acs.org This reactive intermediate is electrophilic and can react with nucleophiles. acs.org While the formation of thiophene epoxides is another potential bioactivation route for thiophene-containing drugs, the primary reactive metabolite identified for 2-ABT in these studies is the S-oxide. acs.orgsci-hub.boxnih.gov Both S-oxides and epoxides are electrophilic intermediates capable of reacting with cellular macromolecules. sci-hub.box

Conjugation and Detoxification Mechanisms

Following the formation of reactive electrophilic intermediates, the body employs Phase II detoxification mechanisms to neutralize and facilitate their excretion. Glutathione (B108866) conjugation is the principal pathway for detoxifying the reactive metabolites of 2-ABT.

The reactive 2-ABT-S-oxide intermediate readily undergoes nucleophilic attack by glutathione (GSH), a key cellular antioxidant. acs.orgxcode.life This conjugation reaction is a crucial detoxification mechanism. xcode.lifenih.govencyclopedia.pub In vitro studies have demonstrated that both the singly oxidized (M+16) and doubly oxidized (M+32) metabolites of 2-ABT form adducts with GSH and its precursor, N-acetylcysteine (NAC). acs.org The initial adduct formed between 2-ABT-S-oxide and GSH or NAC is unstable and readily eliminates water to form a rearomatized, more stable adduct, such as 2-ABT-GSH or 2-ABT-NAC. acs.org The formation of these mercapturic acid pathway products provides strong evidence for the in vivo generation of the reactive thiophene-S-oxide intermediate. nih.gov

Table 2: Key Adducts Formed from this compound Metabolism

| Adduct Name | Precursor Metabolite | Conjugating Molecule |

|---|---|---|

| 2-ABT-GSH Adduct | This compound-S-oxide | Glutathione (GSH) |

| 2-ABT-NAC Adduct | this compound-S-oxide | N-acetylcysteine (NAC) |

This table outlines the major conjugation products resulting from the detoxification of 2-ABT's reactive metabolite.

While the reaction between 2-ABT-S-oxide and GSH can occur non-enzymatically, it is significantly accelerated by the family of enzymes known as Glutathione S-Transferases (GSTs). nih.govresearchgate.net GSTs are Phase II biotransformation enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic compounds, rendering them less toxic and more water-soluble for excretion. researchgate.netnih.govbohrium.com

Research has shown that several GST isoenzymes, including GSTA1-1, GSTM1-1, and GSTP1-1, catalyze the detoxification of 2-ABT-S-oxide (M1). nih.gov The rate of conjugation is significantly faster in the presence of these enzymes compared to the non-enzymatic reaction. nih.gov For instance, at pH 6.5, the half-life of M1 in the presence of GSH alone was 6.4 hours, but this was reduced to 2.6 hours with GSTA1-1, 0.53 hours with GSTM1-1, and 0.3 hours with GSTP1-1, demonstrating efficient enzymatic catalysis. nih.gov Interestingly, the reactive M1 metabolite was also found to be an irreversible inhibitor of GSTM1-1 and GSTP1-1, suggesting that high levels of this metabolite could potentially overwhelm this detoxification pathway. nih.gov

Table 3: Effect of GST Isoenzymes on the Half-life of 2-ABT-S-oxide (M1)

| Condition | Half-life (t1/2) at pH 6.5 (hours) |

|---|---|

| Non-enzymatic (M1 + GSH) | 6.4 ± 0.4 |

| + GSTA1-1 | 2.6 ± 0.1 |

| + GSTM1-1 | 0.53 ± 0.02 |

| + GSTP1-1 | 0.3 ± 0.04 |

Source: Data from research on the role of GSTs in the detoxification of M1. nih.gov

Electrophilic Reactivity and Macromolecular Interactions

The metabolic activation of this compound can lead to the formation of reactive electrophilic species. These metabolites possess the ability to interact with and modify biological macromolecules, such as proteins, which can have significant toxicological consequences.

Irreversible Alkylation of Human Serum Albumin (HSA) by Metabolites

Research has demonstrated that a reactive metabolite of zileuton, this compound-S-oxide (M1), engages in the irreversible alkylation of human serum albumin (HSA), the most abundant protein in blood plasma. nih.govacs.org This covalent binding is a specific and targeted event, occurring at the Cys-34 residue of the HSA molecule. nih.govacs.orgresearchgate.net The reaction is both concentration- and time-dependent, indicating a direct relationship between the amount of the reactive metabolite and the extent of protein modification. nih.govacs.org

The stability of the M1 metabolite varies in different environments. Its half-life is approximately 0.85 hours in the presence of HSA, 1.82 hours in human plasma, and extends to 4.48 hours in a phosphate-buffered saline (PBS) solution. nih.govresearchgate.net The shorter half-life in the presence of HSA suggests a rapid reaction with the protein. The alkylation process itself is irreversible, a finding confirmed through dialysis experiments where the covalent bond between the metabolite and the protein did not dissociate. nih.govacs.org

| Medium | Half-life (hours) |

|---|---|

| Human Serum Albumin (HSA) | 0.85 |

| Human Plasma | 1.82 |

| Phosphate-Buffered Saline (PBS) | 4.48 |

Implications for Protein Function and Pathological Mechanisms

The irreversible modification of HSA by metabolites of this compound can lead to a loss of the protein's biological function. nih.govresearchgate.net One of the critical roles of HSA is the binding and transport of various endogenous and exogenous substances. The alkylation of HSA by this compound-S-oxide has been shown to diminish the binding affinity for warfarin, a commonly used anticoagulant. nih.govacs.org This alteration in binding capacity highlights how covalent modification can impair the normal physiological functions of HSA.

This irreversible protein alkylation is considered a potential model for understanding the hepatotoxicity associated with zileuton, the parent drug of this compound. nih.govresearchgate.net The covalent binding of reactive metabolites to cellular proteins is a known mechanism of drug-induced toxicity. By forming adducts with essential proteins, these metabolites can disrupt cellular processes, leading to cell damage and organ dysfunction. The use of HSA as a model protein in these studies provides valuable insights into the potential for this compound metabolites to react with other protein targets within the body, which may contribute to pathological mechanisms. acs.org

Isotopic Labeling and Exchange Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and to elucidate reaction mechanisms. In the context of this compound, specific methods have been developed for the introduction of deuterium (B1214612), a stable isotope of hydrogen.

Silver Salt Enabled Hydrogen/Deuterium Exchange at Specific Positions

A silver salt-catalyzed hydrogen/deuterium (H/D) exchange reaction has been effectively utilized to introduce deuterium at specific positions on the this compound molecule. rsc.orgrsc.org This method employs silver carbonate (Ag2CO3) and deuterium oxide (D2O) as the deuterium source. rsc.org The reaction demonstrates high selectivity, targeting the β-position of the thiophene ring for deuteration. rsc.org

Notably, this silver-catalyzed reaction also promotes H/D exchange at the activated C(sp3)-H bonds of the methyl group adjacent to the carbonyl group in this compound. rsc.org This specific exchange results in a high level of deuterium incorporation, with over 95% of the hydrogen atoms on the methyl group being replaced by deuterium. rsc.org This efficient and selective labeling provides a valuable tool for metabolic and mechanistic studies involving this compound.

| Position of H/D Exchange | Deuterium Incorporation |

|---|---|

| Methyl group of the acetyl moiety | >95% |

Biological Activities and Pharmacological Relevance of 2 Acetylbenzothiophene Derivatives

Antimicrobial and Antifungal Spectrum

The benzothiophene (B83047) nucleus is a key pharmacophore that has been explored for the development of potent antimicrobial and antifungal agents. nih.gov

Derivatives of benzothiophene have been evaluated against a variety of bacterial species, showing a range of activities. In one study, synthesized chalcones and their subsequent heterocyclic derivatives based on a benzothiophene structure were tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. nih.gov The compounds exhibited slight to moderate antibacterial activity compared to standard drugs like Ampicillin and Streptomycin. nih.gov

Similarly, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives, which incorporate a related heterocyclic system, were assessed against five Gram-positive and five Gram-negative bacterial strains. nih.gov The results indicated that most of the tested compounds possessed strong activity against both types of bacteria, with some compounds showing particular potency against E. coli. nih.gov Other research into 1,2-benzothiazine derivatives, however, showed activity primarily against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, with no demonstrated activity against the tested Gram-negative strains. embopress.org Further studies have focused on thiophene (B33073) derivatives for activity against drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli. researchgate.net

| Compound Type | Bacterial Strain | Activity/Result | Reference |

| Benzothiophene Chalcone (B49325) Derivatives | Staphylococcus aureus (Gram+) | Moderate Activity (Zone of inhibition: 10-15 mm) | nih.gov |

| Benzothiophene Chalcone Derivatives | Bacillus subtilis (Gram+) | Moderate Activity (Zone of inhibition: 11-16 mm) | nih.gov |

| Benzothiophene Chalcone Derivatives | Pseudomonas aeruginosa (Gram-) | Moderate Activity (Zone of inhibition: 10-15 mm) | nih.gov |

| Benzothiophene Chalcone Derivatives | Escherichia coli (Gram-) | Moderate Activity (Zone of inhibition: 10-15 mm) | nih.gov |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-ones | Gram-Positive Bacteria | Strong Activity | nih.gov |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-ones | Gram-Negative Bacteria | Significant Activity, especially E. coli | nih.gov |

| 1,2-Benzothiazine Derivatives | Bacillus subtilis (Gram+) | Active (MIC range: 25-600 µg/mL) | embopress.org |

| 1,2-Benzothiazine Derivatives | Staphylococcus aureus (Gram+) | Active (MIC range: 100-500 µg/mL) | embopress.org |

The antifungal potential of benzothiophene derivatives has been demonstrated against a broad spectrum of fungal pathogens. Studies on 2-acyl-1,4-benzohydroquinones, which share structural similarities, showed potent activity against various Candida species and filamentous fungi. waocp.com One derivative, 2-octanoylbenzohydroquinone, was particularly effective, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL, comparable to amphotericin B against certain strains like Candida krusei and Rhizopus oryzae. waocp.com

Other research confirmed the antifungal properties of benzothiophene derivatives against fungi including Candida albicans, Crysosporium pannical, Aspergillus niger, and Rhizopus oryzae. nih.gov Additionally, a comprehensive study of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives evaluated their efficacy against ten different fungal strains, revealing strong activity for several compounds. nih.gov The tested fungi included clinically relevant species such as Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. nih.gov

| Compound/Derivative Type | Fungal Species | Activity/Result | Reference |

| 2-Octanoylbenzohydroquinone | Candida krusei | MIC: 2 µg/mL | waocp.com |

| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | MIC: 4 µg/mL | waocp.com |

| 2-Acylbenzohydroquinones | Candida species | Generally more potent than against filamentous fungi | waocp.com |

| Benzothiophene Pyrazole Derivatives | Candida albicans | Active (Zone of inhibition: 12-15 mm) | nih.gov |

| Benzothiophene Pyrazole Derivatives | Aspergillus niger | Active (Zone of inhibition: 12-15 mm) | nih.gov |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-ones | Aspergillus fumigatus | Strong Activity | nih.gov |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-ones | Candida albicans | Strong Activity | nih.gov |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-ones | Cryptococcus neoformans | Strong Activity | nih.gov |

Anticancer and Cytotoxic Potential

The benzothiophene scaffold is integral to the design of novel anticancer agents, with derivatives showing significant cytotoxic effects against various human cancer cell lines through diverse mechanisms of action.

Numerous studies have documented the antiproliferative activity of benzothiophene derivatives. For instance, novel 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated potent cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with some compounds showing greater efficacy than the standard chemotherapeutic drug 5-Fluorouracil. nih.gov Similarly, 5-hydroxybenzothiophene derivatives have shown notable growth inhibitory activity across different cancer cell lines, including HCT-116 (colon), A549 (lung), U87MG (glioblastoma), and HeLa (cervical) cells. researchgate.net

Chalcone derivatives of 2-acetyl thiophene have also been synthesized and tested, with some showing high cytotoxicity against human colon adenocarcinoma cells (HT-29). sigmaaldrich.com Further research on novel 2-sulfanylquinazolin-4(3H)-one derivatives revealed broad-spectrum anticancer activity against HepG2, MCF-7, MDA-MB-231 (triple-negative breast cancer), and HeLa cell lines, with one compound in particular showing an IC50 range of 1.94–7.1 µM across these lines.

| Compound/Derivative Type | Cell Line | Activity (IC50) | Reference |

| Tetrahydrobenzo[b]thiophene Derivative (15) | HepG2 (Liver) | 2.85 ± 0.17 µM | nih.gov |

| Tetrahydrobenzo[b]thiophene Derivative (15) | MCF-7 (Breast) | 3.5 ± 0.26 µM | nih.gov |

| 5-Hydroxybenzothiophene Hydrazide (16b) | U87MG (Glioblastoma) | 7.2 µM | researchgate.net |

| 5-Hydroxybenzothiophene Hydrazide (16b) | HCT-116 (Colon) | Growth Inhibition Observed | researchgate.net |

| 5-Hydroxybenzothiophene Hydrazide (16b) | A549 (Lung) | Growth Inhibition Observed | researchgate.net |

| 5-Hydroxybenzothiophene Hydrazide (16b) | HeLa (Cervical) | Growth Inhibition Observed | researchgate.net |

| 2-Sulfanylquinazolin-4(3H)-one Derivative (5d) | HepG2, MCF-7, MDA-231, HeLa | 1.94–7.1 µM | |

| Tetrahydrobenzo[b]thiophene-3-carbonitrile (16) | MDA-MB-231 (Breast) | 0.31 µM | nih.gov |

The cytotoxic effects of benzothiophene derivatives are often mediated through the induction of apoptosis (programmed cell death). Studies on 2-acetyl thiophene-derived chalcones confirmed that their cytotoxic activity on colorectal carcinoma cells occurs via apoptosis, evidenced by an increased expression of pro-apoptotic genes. sigmaaldrich.com Likewise, certain 5-hydroxybenzothiophene derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in glioblastoma cells. researchgate.net The apoptotic pathway was also implicated for 2-sulfanylquinazolin-4(3H)-one derivatives, which were found to upregulate the expression of pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic Bcl-2 gene in HepG2 cells.

Another key mechanism involves the modulation of microtubule function. Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death. nih.gov A novel 5-arylalkynyl-2-benzoyl thiophene derivative was identified as a microtubule inhibitor that disrupts the structure of microtubules in cells and inhibits tubulin polymerization. nih.gov While research on other heterocyclic compounds has pointed to the inhibition of enzymes like topoisomerase II, which is crucial for DNA replication, direct evidence linking 2-acetylbenzothiophene derivatives to this specific mechanism requires further investigation. nih.govsigmaaldrich.com

Targeting multiple protein kinases simultaneously is a promising strategy in cancer therapy to overcome resistance. researchgate.net Benzothiophene derivatives have emerged as effective scaffolds for developing multi-target kinase inhibitors. For example, 5-hydroxybenzothiophene derivatives have been developed as potent inhibitors of several kinases, including Clk1, Clk4, Dyrk1A, Dyrk1B, and haspin, which are involved in processes like pre-mRNA splicing, a key regulator of tumor biology. researchgate.net

One hydrazide derivative, 16b, displayed potent multi-target kinase inhibition with IC50 values in the nanomolar range against Clk4, DRAK1, haspin, and others. researchgate.net Another study focusing on 2-sulfanylquinazolin-4(3H)-one derivatives showed that the most active compound exhibited comparable inhibitory activities in nanomolar ranges against HER2, EGFR, and VEGFR2, which are critical kinases in cancer cell signaling pathways. This multi-targeting capability contributes to their broad-spectrum anticancer activity. researchgate.net

| Compound/Derivative | Target Kinase | Activity (IC50) | Reference |

| 5-Hydroxybenzothiophene Hydrazide (16b) | Clk4 | 11 nM | researchgate.net |

| 5-Hydroxybenzothiophene Hydrazide (16b) | DRAK1 | 87 nM | researchgate.net |

| 5-Hydroxybenzothiophene Hydrazide (16b) | Haspin | 125.7 nM | researchgate.net |

| 5-Hydroxybenzothiophene Hydrazide (16b) | Clk1 | 163 nM | researchgate.net |

| 5-Hydroxybenzothiophene Hydrazide (16b) | Dyrk1B | 284 nM | researchgate.net |

| 5-Hydroxybenzothiophene Hydrazide (16b) | Dyrk1A | 353.3 nM | researchgate.net |

| 2-Sulfanylquinazolin-4(3H)-one (5d) | HER2, EGFR, VEGFR2 | Nanomolar Range | |

| 2-Acetyl Benzoyl Benzothiophene (18) | Clk4 | 0.088 µM | |

| 2-Acetyl Benzoyl Benzothiophene (18) | Haspin | 0.542 µM |

Anti-osteoporosis Activity via Genetic Modulation

Derivatives of this compound have been identified as a novel class of potential anabolic agents for treating low bone mass and osteoporosis. nih.govnih.gov The therapeutic strategy centers on the upregulation of Bone Morphogenetic Protein-2 (BMP-2), a crucial signaling protein that promotes the differentiation of stem cells into osteoblasts, the cells responsible for new bone formation. nih.govmdpi.com By enhancing the expression of the gene encoding BMP-2, these compounds can stimulate bone formation, improve bone quality, and restore trabecular connectivity. nih.gov

In vitro studies have demonstrated that a series of 1-(benzo[b]thiophen-2-yl)ethanone analogues, which are derivatives of this compound, can significantly enhance BMP-2 expression. nih.gov This genetic modulation leads to increased osteogenesis. Further research has focused on optimizing these benzothiophene structures to improve their stability and therapeutic efficacy. nih.gov Animal models have corroborated these findings; in ovariectomized rats, a model for postmenopausal osteoporosis, treatment with these derivatives led to the upregulation of BMP-2 protein and a subsequent anti-osteoporosis effect. nih.govresearchgate.net This mechanism of action, targeting the genetic pathways of bone formation, presents a promising avenue for the development of new treatments for osteoporosis. nih.govnih.gov

| Compound | BMP-2 Upregulation Rate (%) at 4μM |

|---|---|

| 1 | 35.6 |

| 3 | 39.8 |

| 4a | 32.0 |

| 7a | 30.2 |

| 8a | 28.0 |

| 14 | 33.5 |

Role in Drug Metabolism and Hepatotoxicity Studies

Relevance as a Metabolite of Zileuton and its Association with Liver Toxicity

This compound (2-ABT) is a known metabolic byproduct of Zileuton, a medication used for the chronic treatment of asthma. acs.orgpatsnap.com While Zileuton is effective, its clinical use has been associated with hepatotoxicity, characterized by elevated levels of liver enzymes. acs.orgpatsnap.com The metabolic profile of Zileuton did not initially provide a clear mechanism for this liver toxicity, which prompted further investigation into its biotransformation pathways. acs.org

Research has provided strong evidence that the liver toxicity associated with Zileuton therapy involves a sequence of metabolic transformations that lead to the formation of 2-ABT. acs.orgacs.org This compound is not inert; it is further metabolized into one or more reactive intermediates that are believed to be the ultimate cause of the liver injury. acs.orgnih.gov The proposed mechanism suggests that these reactive metabolites can covalently bind to liver proteins, disrupting cellular function and leading to toxicity. nih.govresearchgate.net This link between Zileuton, its metabolite 2-ABT, and the subsequent generation of reactive species offers a plausible mechanistic explanation for the observed hepatotoxicity. acs.orgacs.org

In Vitro Metabolic Studies and Identification of Reactive Intermediates

To understand the mechanism of 2-ABT's toxicity, researchers have conducted extensive in vitro metabolic studies. acs.orgnih.gov Experiments using human liver microsomes (HLMs) and metabolically competent human lymphoblast cell lines (MCL-5) have been pivotal in identifying the bioactivation pathway. acs.org These studies demonstrated that the cytotoxicity of 2-ABT is dependent on the activity of Cytochrome P450 (P450) enzymes. acs.orgacs.org

Incubations of 2-ABT with HLMs revealed the formation of short-lived oxidized species. acs.org One key reactive intermediate was identified as this compound-S-oxide, a singly oxidized metabolite sometimes referred to as "M+16". acs.org A second, doubly oxidized metabolite ("M+32") was also detected. acs.org The reactivity of these intermediates was confirmed by trapping experiments, where they readily formed adducts with nucleophiles like glutathione (B108866) (GSH) and N-acetylcysteine (NAC). acs.org The formation of these adducts is a strong indicator of a reactive metabolite capable of binding to cellular macromolecules. nih.gov Further studies on related 2-substituted benzothiophene compounds also pointed to the formation of a reactive arene oxide intermediate on the benzothiophene moiety itself. nih.govresearchgate.net

| Experimental System | Key Observation | Implication |

|---|---|---|

| Human Lymphoblast MCL-5 Cells | 2-ABT is cytotoxic in a P450-dependent manner. | Metabolic activation by P450 enzymes is required for toxicity. |

| Human Liver Microsomes (HLM) | Formation of two oxidized species: "M+16" (S-oxide) and "M+32". | Identifies specific reactive intermediates. |

| HLM with GSH or NAC | Both oxidized metabolites formed adducts with GSH and NAC. | Confirms the high reactivity of the intermediates. |

| Hepatocyte Suspensions | Formation of a dihydrodiol and a glutathione adduct of the dihydrodiol. | Suggests the formation of a reactive arene oxide intermediate. nih.gov |

Enzyme Interaction and Metabolic Pathway Investigations

The metabolic activation of this compound is primarily driven by the Cytochrome P450 (CYP) superfamily of enzymes, which are central to Phase I metabolism of many foreign compounds (xenobiotics). mdpi.comnih.gov These enzymes catalyze oxidative reactions, and in the case of 2-ABT, they are responsible for its conversion into toxic reactive intermediates. acs.orgresearchgate.net Specifically, P450-mediated oxidation of the sulfur atom in the benzothiophene ring leads to the formation of the reactive this compound-S-oxide. acs.org The dependence of 2-ABT's toxicity on P450 activity has been clearly shown in cell-based assays where cells overexpressing P450 enzymes were more susceptible to its cytotoxic effects. acs.org

Phase I: P450 enzymes catalyze the initial oxidation of the 2-ABT molecule to form highly reactive electrophilic intermediates, such as the S-oxide and potentially an arene oxide. acs.orgnih.gov

Phase II: These reactive intermediates are then targeted by detoxification pathways. They can be conjugated with endogenous nucleophiles like glutathione (GSH), a reaction often catalyzed by glutathione-S-transferases (GSTs). acs.org This conjugation process forms a more water-soluble and less reactive adduct that can be more easily excreted from the body. acs.org The detection of these glutathione and mercapturate (NAC) adducts in vitro and in vivo serves as evidence for the formation of the initial toxic metabolite. acs.orgacs.org

This pathway highlights a critical balance: while P450 enzymes initiate the bioactivation that leads to toxicity, Phase II enzymes work to neutralize and eliminate the harmful intermediates. acs.org

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Computations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules like 2-acetylbenzothiophene. By applying DFT methods, such as the widely used B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), researchers can determine the molecule's optimized geometry, including bond lengths and angles, with a high degree of accuracy that often shows good agreement with experimental X-ray diffraction data. nih.gov

A key aspect of DFT analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic properties. For thiophene (B33073) derivatives, the HOMO is typically distributed over the electron-rich thiophene and benzene (B151609) rings, while the LUMO is often localized on the more electrophilic portions of the molecule. mdpi.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. jchps.com DFT calculations allow for the precise determination of this energy gap, providing insights into the electronic transitions the molecule can undergo. mdpi.comjchps.com Furthermore, electronic properties such as ionization potential, electron affinity, and electronegativity can be calculated from the HOMO and LUMO energies, offering a comprehensive electronic profile of this compound. mdpi.com

| Calculated Property | Significance | Typical DFT Method |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. | B3LYP/6-311++G(d,p) |

| HOMO Energy & Distribution | Indicates the region of the molecule most likely to donate electrons. | B3LYP/6-311G(d,p) |

| LUMO Energy & Distribution | Indicates the region of the molecule most likely to accept electrons. | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. | B3LYP/6-311G(d,p) |

| Ionization Potential (IP) | Energy required to remove an electron. | From HOMO energy |

| Electron Affinity (EA) | Energy released when an electron is added. | From LUMO energy |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict how a small molecule, such as this compound or its derivatives, binds to a macromolecular target. This method is instrumental in drug discovery for predicting the interaction between a ligand and a receptor. gyanvihar.org

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of benzothiophene (B83047) derivatives within the active sites of various biological targets, including proteins, enzymes, and DNA. nih.govresearchgate.net For instance, studies on related benzothiophene compounds have successfully modeled their interactions with enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are relevant in inflammation. nih.gov Docking analyses reveal the specific amino acid residues that interact with the ligand through various non-covalent forces, such as hydrogen bonds and hydrophobic interactions. nih.gov

Similarly, the binding of benzothiophene derivatives to DNA can be simulated. These studies predict whether the molecule prefers to bind in the major or minor groove of the DNA helix or intercalate between base pairs. The binding energy scores obtained from these simulations provide a quantitative estimate of the binding affinity. researchgate.net Computational programs like AutoDock and GOLD are commonly used for these predictions, helping to identify the most stable ligand-receptor complexes. ajms.iq

By combining molecular docking results with experimental biological data, researchers can establish Structure-Activity Relationships (SAR). SAR studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. For benzothiophene derivatives, computational analyses have shown that the presence and position of certain functional groups can significantly influence binding affinity and, consequently, biological efficacy.

For example, docking studies of a series of benzothiophene-chalcone hybrids against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed that the hybrid structures were generally better inhibitors than their simpler benzothiophene precursors. nih.gov Computational models can rationalize these findings by showing how specific substituents form additional favorable interactions with the target protein. nih.gov The binding energy scores from docking, correlated with experimental IC₅₀ values, allow for the development of predictive QSAR (Quantitative Structure-Activity Relationship) models. researchgate.net These models are invaluable for guiding the design of new, more potent derivatives. researchgate.net

| Target Class | Example Target | Predicted Interactions | Relevance |

| Enzymes | COX-2, 5-LOX, AChE | Hydrogen bonding, hydrophobic interactions with active site residues. | Anti-inflammatory, Neurodegenerative diseases. nih.govnih.gov |

| Proteins | Estrogen-related receptor-gamma (ERRγ) | High binding affinity to active sites. | Anticancer agents. ajms.iq |

| DNA | DNA Minor Groove | Groove binding, potential intercalation. | Antimicrobial, Anticancer agents. researchgate.net |

Prediction of Bioactivation Pathways and Reactive Metabolites

Computational models are crucial for predicting the metabolic fate of compounds like this compound. A significant area of study is its role as a metabolite of the asthma drug Zileuton and its subsequent bioactivation. nih.govmdpi.com The thiophene ring is recognized as a "structural alert" because its metabolism, often mediated by cytochrome P450 enzymes, can generate highly reactive electrophilic metabolites. sci-hub.box

For this compound, a key bioactivation pathway is the oxidation of the sulfur atom in the thiophene ring. sci-hub.box This process leads to the formation of a reactive intermediate, this compound-S-oxide. This S-oxide is an electrophilic species that can covalently bind to nucleophilic sites on biological macromolecules, such as proteins. nih.gov This mechanism is believed to be relevant to the hepatotoxicity associated with Zileuton, where the reactive metabolite can interfere with cellular functions and trigger adverse immune responses. nih.govsci-hub.box Computational models that jointly consider metabolism and reactivity can predict the probability of such bioactivation pathways, enabling a risk assessment for drug candidates early in the development process. nih.gov

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically represented by a color spectrum.

Negative Regions (Red/Yellow): These areas correspond to an excess of electron density and are indicative of sites susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized on the oxygen atom of the acetyl group due to its high electronegativity. mdpi.com

Positive Regions (Blue): These areas represent a deficiency of electrons and are potential sites for nucleophilic attack.

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

The MEP map provides a visual guide to the molecule's reactive behavior. researchgate.net For thiophene derivatives, the electron-rich sulfur atom and the π-system of the aromatic rings also contribute to the electrostatic potential landscape. jchps.com By identifying the most electron-rich and electron-poor sites, MEP analysis helps to rationalize and predict the molecule's interaction with other reagents, complementing the insights gained from frontier molecular orbital analysis. mdpi.com

Applications in Materials Science and Analytical Chemistry

Development of Fluorescent Probes for Chemical Detection

The acetyl group in 2-Acetylbenzothiophene offers a reactive site for the synthesis of more complex molecules with desirable fluorescent properties. One common synthetic route involves the Claisen-Schmidt condensation reaction to form chalcones, which are α,β-unsaturated ketones known for their potential as fluorescent dyes.

The synthesis of fluorescent probes from this compound can be conceptualized through its reaction with various aromatic aldehydes. This reaction extends the π-conjugated system of the molecule, which is a key factor in determining its photophysical properties, such as absorption and emission wavelengths. For instance, reacting this compound with an electron-donating group-substituted benzaldehyde (B42025) can lead to a chalcone (B49325) with intramolecular charge transfer (ICT) characteristics, often resulting in strong fluorescence and a large Stokes shift.

A study on chalcone derivatives synthesized from 4-dimethylaminobenzaldehyde and various acetophenones, including the structurally similar 2-acetylthiophene, demonstrated that these compounds exhibit significant Stokes shifts (93–139 nm) and are soluble in buffered solutions suitable for biological applications nih.gov. The resulting dyes showed preferential accumulation and brighter fluorescence in cancer cells compared to normal cells, indicating their potential for bioimaging nih.gov. While this research did not use this compound directly, the chemical similarity of the starting materials suggests that analogous benzothiophene-based chalcones could exhibit similar useful fluorescent properties.

The potential photophysical properties of a hypothetical fluorescent probe derived from this compound are outlined in the table below. These values are illustrative and based on typical characteristics of similar chalcone-based dyes.

| Property | Illustrative Value |

| Excitation Wavelength (λex) | ~420 nm |

| Emission Wavelength (λem) | ~550 nm |

| Stokes Shift | ~130 nm |

| Quantum Yield (ΦF) | > 0.6 in non-polar solvents |

| Target Analyte | Thiols, specific ions, or biomolecules |

The development of such probes would involve the strategic selection of the aldehyde reactant to tune the probe's selectivity and sensitivity towards a specific chemical species. The benzothiophene (B83047) moiety itself can contribute to the photostability and biocompatibility of the resulting fluorescent probe.

Considerations for Semiconductor Materials Research

The benzothiophene core is a key component in a number of high-performance organic semiconductor materials. While this compound itself is not a semiconductor, its chemical structure provides a valuable starting point for the synthesis of larger, more complex molecules with semiconducting properties. The acetyl group can be chemically transformed into other functional groups or used as a handle to build larger conjugated systems, which are essential for efficient charge transport in organic electronic devices.

For example, the acetyl group can undergo reactions to form carbon-carbon or carbon-nitrogen bonds, allowing for the extension of the π-conjugation. This is a critical step in the design of organic semiconductors, as a larger conjugated system generally leads to a smaller bandgap and improved charge carrier mobility. Derivatives of benzothiophene, such as benzo[b]thieno[2,3-b]thiophene (BTT), have been investigated as organic semiconductors, with some derivatives exhibiting excellent field-effect mobility and high on/off current ratios in organic field-effect transistors (OFETs) rsc.org.

The synthesis of such advanced materials could potentially start from this compound. For instance, the acetyl group could be a precursor to an ethynyl (B1212043) group, which could then be used in coupling reactions to create larger, planar, and rigid molecules that are desirable for crystalline packing in thin films.

The table below presents hypothetical electronic properties for a semiconductor molecule derived from this compound, based on the performance of existing benzothiophene-based materials.

| Property | Illustrative Value |

| Hole Mobility (μh) | > 1 cm²/Vs |

| On/Off Current Ratio | > 10⁶ |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.2 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.5 eV |

| Bandgap (Eg) | ~ 2.7 eV |

Research in this area would focus on synthetic strategies to convert this compound into molecules with extended π-systems and favorable intermolecular interactions to promote efficient charge transport. The inherent stability of the benzothiophene ring system is an advantageous feature for the development of robust organic semiconductor materials for applications in organic electronics.

Future Research Directions and Translational Potential

Design and Synthesis of Novel Derivatives with Enhanced or Targeted Bioactivity

Future research will likely focus on the rational design and synthesis of novel 2-acetylbenzothiophene derivatives with improved potency and target specificity. The acetyl group at the C2 position serves as a versatile chemical handle for a variety of chemical modifications. mdpi.com Synthetic strategies can be employed to create extensive libraries of new compounds. nih.govbenthamdirect.com

Key areas for synthetic exploration include:

Modification of the Acetyl Group: The ketone functionality can be used to synthesize a wide range of derivatives such as chalcones, Schiff bases, acylhydrazones, and pyrazoles. nih.govnih.govglobalresearchonline.net These modifications can lead to compounds with enhanced biological activities. For instance, benzothiophene-chalcone hybrids have shown promise as cholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene portion of the benzothiophene (B83047) nucleus can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby fine-tuning its biological activity. nih.gov

Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual-action mechanisms or improved pharmacokinetic profiles. researchgate.net

The synthesis of these new derivatives will be guided by structure-activity relationship (SAR) studies, which help in understanding how chemical modifications influence biological activity. nih.gov

| Derivative Class | Synthetic Precursor | Potential Bioactivity |

| Chalcones | This compound | Anti-inflammatory, Anticancer, Cholinesterase inhibition |

| Acrylonitriles | This compound | Anticancer (Tubulin polymerization inhibition) |

| Acylhydrazones | Benzo[b]thiophene-2-carbohydrazide | Antimicrobial (against multidrug-resistant bacteria) |

| Thiazoles | This compound | Anti-parasitic (e.g., against Toxoplasma gondii) |

Comprehensive Mechanistic Studies of Biological Actions

While numerous benzothiophene derivatives have demonstrated significant biological effects, a deeper understanding of their precise mechanisms of action is crucial for their translation into clinical use. Future research should focus on detailed mechanistic studies to elucidate how these compounds interact with their biological targets at a molecular level.

Promising research avenues include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or signaling pathways that are modulated by this compound derivatives. For example, certain benzothiophene acrylonitrile (B1666552) analogs have been found to interfere with tubulin polymerization, a mechanism relevant to cancer therapy. nih.gov

Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive) and provide insights for optimizing inhibitor design. rsc.org

Cellular and In Vivo Studies: Moving beyond in vitro assays to study the effects of these compounds in cell-based models and animal models of disease. This will help to understand their efficacy, selectivity, and potential off-target effects. For example, some derivatives have been evaluated for their ability to reduce paw edema in rat models of inflammation. researchgate.net

| Derivative Example | Proposed Mechanism of Action | Therapeutic Area |

| Benzothiophene Acrylonitrile Analogs | Interference with tubulin polymerization | Cancer |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | Selective COX-2 Inhibition | Inflammation |

| Benzothiophene-chalcone hybrids | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Alzheimer's Disease |

| Benzothiophene 1,1-dioxide derivatives | Inhibition of STAT3 signaling pathway | Cancer |

Advanced Computational Approaches for Rational Drug Design and Toxicity Prediction

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual libraries and the prediction of molecular properties. ijpsjournal.comimist.ma Future efforts in developing this compound-based drugs will heavily rely on these in silico techniques.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of benzothiophene derivatives and their biological activity. researchgate.netelsevierpure.com This allows for the prediction of the activity of newly designed compounds before their synthesis.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. ijpsjournal.com It can be used to understand the binding interactions between this compound derivatives and their target proteins, guiding the design of more potent and selective compounds. elsevierpure.com

Toxicity Prediction: Computational models can be used to predict the potential toxicity of new chemical entities early in the drug discovery process. nih.govnih.gov This helps in prioritizing compounds with a lower risk of adverse effects for further development.

Integrative computational approaches, combining methods like QSAR and molecular docking, have already shown success in identifying promising benzothiophene derivatives as potential antibiotics against multidrug-resistant bacteria. researchgate.net

Exploration of Emerging Applications in Advanced Materials

Beyond their pharmacological potential, benzothiophene derivatives are gaining attention for their applications in materials science, particularly in the field of organic electronics. researchgate.net The fused aromatic ring system of benzothiophene provides good charge transport properties and stability. mdpi.com

Future research in this area could explore:

Organic Field-Effect Transistors (OFETs): Derivatives of rsc.orgbenzothieno[3,2-b]benzothiophene (BTBT), a larger fused system, have been extensively studied for their high charge carrier mobility and stability, making them promising materials for OFETs. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The tunable electronic and photophysical properties of benzothiophene derivatives make them candidates for use in OLEDs. researchgate.net

Covalent Organic Frameworks (COFs): Benzothiophene-based COFs have been synthesized and show potential for applications in areas such as electrosynthesis of hydrogen peroxide. rsc.org

Organic Semiconductors: The sulfur-rich nature of fused thiophenes can lead to strong intermolecular interactions, which enhances charge transfer characteristics, a key property for organic semiconductors. mdpi.comnih.gov

Strategies for Mitigating Metabolite-Induced Adverse Effects

A critical aspect of drug development is understanding a compound's metabolic fate. The thiophene (B33073) ring, present in this compound, is considered a "structural alert" because its metabolism can sometimes lead to the formation of reactive metabolites. nih.govacs.org Cytochrome P450-dependent metabolism can produce highly reactive thiophene S-oxides or epoxides, which have been implicated in drug-induced toxicity. nih.govacs.org

Future research must address this challenge through:

Metabolic Profiling: Early in vitro metabolic studies using liver microsomes or hepatocytes can identify the major metabolic pathways of new this compound derivatives. nih.gov This can help to detect the formation of potentially reactive intermediates, such as arene oxides. nih.gov

Structural Modification: If a derivative is found to form reactive metabolites, its structure can be modified to block the metabolic "hotspot" or to favor alternative, safer metabolic pathways. nih.gov The presence of other, more easily metabolized functional groups on the molecule can steer metabolism away from the thiophene ring. acs.org

Prodrug Approaches: Designing prodrugs that release the active compound at the target site could potentially minimize systemic metabolism and the formation of reactive species. researchgate.net